(5-Fluoro-1H-indol-4-yl)methanamine CAS number
(5-Fluoro-1H-indol-4-yl)methanamine CAS number
An In-depth Technical Guide to (5-Fluoro-1H-indol-3-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The strategic introduction of a fluorine atom into the indole ring system can significantly modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of (5-Fluoro-1H-indol-3-yl)methanamine, a fluorinated tryptamine derivative with significant potential in drug discovery.
While the initially requested "(5-Fluoro-1H-indol-4-yl)methanamine" is a less documented isomer, this guide will focus on the more extensively characterized and synthetically accessible regioisomer, (5-Fluoro-1H-indol-3-yl)methanamine (CAS Number: 113188-82-2) . This compound serves as a valuable case study for researchers and drug development professionals exploring fluorinated indoleamines.
Structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine), this molecule is a prime candidate for investigation as a ligand for serotonin (5-HT) receptors.[2] The presence of the fluorine atom at the 5-position is a deliberate modification aimed at enhancing its drug-like properties.[2] This document will detail its chemical properties, provide a robust synthetic protocol, explore its biological context, and propose a workflow for its characterization and biological evaluation.
Physicochemical Properties
The fundamental physicochemical properties of (5-Fluoro-1H-indol-3-yl)methanamine are summarized in the table below. These characteristics are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value |
| CAS Number | 113188-82-2[2] |
| Molecular Formula | C₉H₉FN₂[2] |
| Molecular Weight | 164.18 g/mol [2] |
| Appearance | Not specified (likely a solid)[2] |
| Purity | Commercially available up to 98%[2] |
Synthesis of (5-Fluoro-1H-indol-3-yl)methanamine
The synthesis of (5-Fluoro-1H-indol-3-yl)methanamine can be efficiently achieved through a two-step process starting from the commercially available 5-fluoro-1H-indole. This pathway involves an initial Vilsmeier-Haack formylation to introduce a formyl group at the C3 position of the indole ring, followed by a reductive amination to yield the target primary amine.[2]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for (5-Fluoro-1H-indol-3-yl)methanamine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Fluoro-1H-indole-3-carbaldehyde
This step employs the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich heterocycles like indole.[2]
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Reagent Preparation: In a fume hood, cool a flask containing N,N-dimethylformamide (DMF) to 0°C in an ice bath.
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Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Stir for an additional 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.
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Indole Addition: Dissolve 5-fluoro-1H-indole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
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Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium hydroxide (NaOH) to a pH of 8-9.
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Isolation and Purification: The resulting precipitate, 5-fluoro-1H-indole-3-carbaldehyde, is collected by filtration, washed thoroughly with cold water, and dried. The crude product can be further purified by recrystallization from ethanol.[2]
Step 2: Synthesis of (5-Fluoro-1H-indol-3-yl)methanamine
This step utilizes reductive amination to convert the aldehyde intermediate into the target primary amine.[2]
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Reaction Setup: Dissolve 5-fluoro-1H-indole-3-carbaldehyde (1 equivalent) in methanol. To this solution, add ammonium acetate (NH₄OAc, approximately 10 equivalents) and stir until fully dissolved.
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Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the aldehyde starting material by TLC.
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Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Dissolve the residue in water and basify with an aqueous NaOH solution.
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Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
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Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The final compound, (5-Fluoro-1H-indol-3-yl)methanamine, can be purified by column chromatography on silica gel.[2]
Biological Context and Potential Applications
Structural Analogy to Serotonin
The core structure of (5-Fluoro-1H-indol-3-yl)methanamine is that of an indoleamine, which is a close structural analog of the neurotransmitter serotonin.[2] This strong structural similarity makes it a compelling candidate ligand for various serotonin (5-HT) receptor subtypes.[2] The 5-HT receptor family is a critical target for a wide array of pharmaceuticals used to treat psychiatric and neurological disorders.[3][4] Indole derivatives have a well-established history as potent serotonergic modulators.[5]
The Role of Fluorination in Drug Design
The introduction of a fluorine atom at the 5-position of the indole ring is a strategic decision in medicinal chemistry. Fluorination can confer several advantageous properties:
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Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life in vivo.[2][6]
-
Modulated Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes, including the blood-brain barrier.[2]
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Improved Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the indole ring, potentially leading to more favorable interactions with the amino acid residues in the binding pocket of a biological target.[1][2]
Studies on other fluorinated tryptamines have shown that fluorination can have varied effects on receptor affinity and functional activity, sometimes enhancing binding at certain receptor subtypes while diminishing it at others.[7] This highlights the importance of empirical testing for each new fluorinated analog.
Proposed Experimental Workflow: Biological Evaluation
To elucidate the pharmacological profile of (5-Fluoro-1H-indol-3-yl)methanamine, a systematic evaluation of its interaction with key biological targets is necessary. A radioligand binding assay is a standard and robust method to determine the binding affinity of a compound for a specific receptor.[2]
Radioligand Binding Assay for Serotonin Receptor Affinity
This protocol provides a general framework for assessing the binding affinity of the title compound for a serotonin receptor subtype of interest (e.g., 5-HT₁A or 5-HT₂A).
Caption: Workflow for a radioligand binding assay.
Protocol:
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Membrane Preparation: Prepare cell membranes from a stable cell line recombinantly expressing the human serotonin receptor subtype of interest (e.g., 5-HT₁A).[2]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors), and varying concentrations of (5-Fluoro-1H-indol-3-yl)methanamine in an appropriate binding buffer. Include controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).
-
Incubation: Incubate the plate at a specified temperature for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[2]
-
Quantification: Add a scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.[2]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. From this curve, determine the half-maximal inhibitory concentration (IC₅₀). The binding affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.[2]
Conclusion
(5-Fluoro-1H-indol-3-yl)methanamine is a fluorinated indoleamine with considerable potential for further investigation in drug discovery. While specific published data on its biological activity are limited, its structural relationship to serotonin suggests it may interact with 5-HT receptors.[2] The strategic incorporation of a fluorine atom is a well-established method to enhance drug-like properties.[1] The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers interested in exploring the pharmacological profile of this and related compounds, paving the way for the development of novel therapeutics for central nervous system disorders.
References
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Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - MDPI. (URL: [Link])
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Novel Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders | ACS Medicinal Chemistry Letters. (URL: [Link])
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5-Fluoro-3-(1H-indol-3-ylmethyl) - PMC. (URL: [Link])
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Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - MDPI. (URL: [Link])
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Design of Molecules Acting on the Serotonin Receptors - Bentham Science Publishers. (URL: [Link])
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Design of Molecules Acting on the Serotonin Receptors - Ingenta Connect. (URL: [Link])
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Design, Synthesis, and Activity Evaluation of Fluorine-Containing Scopolamine Analogues as Potential Antidepressants | Journal of Medicinal Chemistry. (URL: [Link])
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Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed. (URL: [Link])
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